molecular formula C13H11N3O3 B5067763 2-methyl-N-(5-nitropyridin-2-yl)benzamide

2-methyl-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B5067763
M. Wt: 257.24 g/mol
InChI Key: BDCRZIZHSVWNQZ-UHFFFAOYSA-N
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Description

2-methyl-N-(5-nitropyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-methyl group and a 5-nitropyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-nitropyridin-2-yl)benzamide typically involves the following steps:

    Amidation: The formation of the benzamide structure is accomplished by reacting the nitropyridine derivative with 2-methylbenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control would be essential to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, typically under basic conditions.

Major Products

    Reduction: 2-methyl-N-(5-aminopyridin-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-(5-nitropyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-nitropyridin-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds with target molecules, facilitating specific interactions.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(5-aminopyridin-2-yl)benzamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-(5-nitropyridin-2-yl)benzamide: A similar compound lacking the 2-methyl substitution on the benzamide ring.

Uniqueness

2-methyl-N-(5-nitropyridin-2-yl)benzamide is unique due to the presence of both a nitro group and a 2-methyl substitution, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methyl-N-(5-nitropyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-4-2-3-5-11(9)13(17)15-12-7-6-10(8-14-12)16(18)19/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCRZIZHSVWNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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